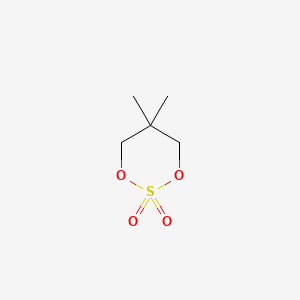











|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][O:6][S:5](=[O:8])[O:4][CH2:3]1.Cl[O-:11].[Na+]>C(Cl)Cl.O.C(O)(C)C.[Ru](Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:9])[CH2:7][O:6][S:5](=[O:11])(=[O:8])[O:4][CH2:3]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(COS(OC1)=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
152.45 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0.02 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for five more hours
|
|
Type
|
CUSTOM
|
|
Details
|
a black precipitate formed
|
|
Type
|
EXTRACTION
|
|
Details
|
The water phase was extracted twice with methylene chloride (50 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined organic phases were extracted with NaHCO3 solution (100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The white crystalline product was dried overnight at room temperature at a pressure of 15 mbars
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(COS(OC1)(=O)=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |